molecular formula C23H22N4O5 B10996078 N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10996078
M. Wt: 434.4 g/mol
InChI Key: SCTAOFGEHGUKOF-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction conditions and substituents present.
  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it an interesting target for synthetic chemists and medicinal chemists.

      Biology: Researchers may explore its interactions with biological macromolecules, receptors, or enzymes.

      Medicine: Investigating its potential as a drug candidate, especially in the context of Alzheimer’s disease (AD) amyloid plaques.

      Industry: Applications in diagnostics, imaging, or drug development.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves binding to specific molecular targets.
    • Further studies are needed to elucidate the exact pathways and receptors involved.
  • Comparison with Similar Compounds

    • While I don’t have specific information on similar compounds at the moment, it’s essential to highlight the uniqueness of this compound within the pyrazolo[3,4-b]pyridine family.

    Properties

    Molecular Formula

    C23H22N4O5

    Molecular Weight

    434.4 g/mol

    IUPAC Name

    N-(1-methylpyrazol-4-yl)-1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide

    InChI

    InChI=1S/C23H22N4O5/c1-26-12-14(11-24-26)25-22(28)18-13-27(23(29)17-8-6-5-7-16(17)18)15-9-19(30-2)21(32-4)20(10-15)31-3/h5-13H,1-4H3,(H,25,28)

    InChI Key

    SCTAOFGEHGUKOF-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=C(C=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC

    Origin of Product

    United States

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